molecular formula C20H27N5O5S2 B2811359 4-(N,N-dimethylsulfamoyl)-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 904273-40-1

4-(N,N-dimethylsulfamoyl)-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Katalognummer: B2811359
CAS-Nummer: 904273-40-1
Molekulargewicht: 481.59
InChI-Schlüssel: XIBGHVFSFIIJHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a thioether-linked 2-(4-methylpiperidin-1-yl)-2-oxoethyl group and a dimethylsulfamoyl moiety. Its structure integrates multiple pharmacophoric elements:

  • Benzamide scaffold: Commonly associated with enzyme inhibition (e.g., acetylcholinesterase) and receptor modulation.
  • 1,3,4-Oxadiazole ring: Imparts metabolic stability and enhances bioavailability.
  • Dimethylsulfamoyl group: Influences solubility and target binding via hydrogen bonding.

Eigenschaften

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O5S2/c1-14-8-10-25(11-9-14)18(26)13-31-20-23-22-17(30-20)12-21-19(27)15-4-6-16(7-5-15)32(28,29)24(2)3/h4-7,14H,8-13H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBGHVFSFIIJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Modifications

Compound Name / ID Core Structure Substituents Biological Relevance Reference
Target Compound 1,3,4-Oxadiazole -N(CH₃)₂SO₂; -SCH₂CO-(4-Me-piperidinyl) Potential CNS/ enzyme targets
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a-7l) 1,3,4-Thiadiazole -Piperidinyl-ethylthio; -Benzamide Acetylcholinesterase inhibition (IC₅₀: 0.8–2.1 µM)
4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide 1,3,4-Oxadiazole -N(Pr)₂SO₂; -Thiophene Antibacterial activity (MIC: 8–32 µg/mL)
S-Alkylated 1,2,4-Triazoles [10–15] 1,2,4-Triazole -Sulfonylphenyl; -Fluorophenyl Antifungal/antioxidant activity
N-(5-Substituted-1,3,4-oxadiazol-2-yl)methyl-4-phenyl-1,3-thiazol-2-amine 1,3,4-Oxadiazole + Thiazole -Thiazol-2-amine; -Phenyl Antibacterial (Gram-positive: 85% inhibition)

Key Structural Differences :

  • Heterocyclic Core : The target’s 1,3,4-oxadiazole vs. thiadiazole () or triazole () alters electronic properties and metabolic stability.
  • Sulfonamide vs. Sulfamoyl : The dimethylsulfamoyl group in the target enhances hydrophilicity compared to dipropylsulfamoyl () or unsubstituted sulfonamides .
  • Thioether Side Chain : The 4-methylpiperidinyl-2-oxoethyl group distinguishes it from simpler piperidinyl-ethyl () or thiophenyl () substituents.

Pharmacological and Physicochemical Comparison

Table 2: Functional Properties of Analogs

Property Target Compound N-(5-((Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-oxadiazol-2-yl)benzamide
logP ~3.2 (predicted) 2.8–3.5 4.1
Solubility (mg/mL) Moderate (0.1–1) Low (0.05–0.2) Very low (<0.05)
Enzyme Inhibition Hypothesized AChE inhibition AChE IC₅₀: 0.8–2.1 µM Not reported
Antibacterial Activity Not tested MIC: 8–32 µg/mL (vs. S. aureus)
Synthetic Yield 60–75% 40–55%

Notable Findings:

  • Lipophilicity : The target’s dimethylsulfamoyl group reduces logP compared to dipropylsulfamoyl analogs, improving aqueous solubility .
  • Bioactivity : Thiadiazole analogs () show potent acetylcholinesterase inhibition, suggesting the target may share this activity.
  • Antibacterial Potency : Thiophene-substituted oxadiazoles () exhibit moderate activity, but the target’s piperidinyl group may enhance Gram-negative penetration .

Mechanistic Insights from Analog Studies

  • 1,3,4-Oxadiazole vs. Thiadiazole : Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles due to reduced susceptibility to glutathione-mediated cleavage .
  • Sulfamoyl Substitution : Dimethylsulfamoyl derivatives show enhanced solubility compared to dipropyl analogs but may reduce membrane permeability .
  • Piperidinyl Linkers : 4-Methylpiperidinyl groups improve blood-brain barrier penetration in CNS-targeting compounds .

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and what key reaction conditions must be controlled?

The synthesis typically involves three stages: (i) formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide intermediates under dehydrating conditions (e.g., using POCl₃ or H₂SO₄), (ii) coupling of the sulfamoylbenzamide moiety via amide bond formation (EDC/HOBt or DCC as coupling agents), and (iii) introduction of the 4-methylpiperidine side chain through nucleophilic substitution or thioether linkage. Critical parameters include temperature control (60–80°C for cyclization), pH adjustment (neutral for amide coupling), and solvent selection (DMF or DCM for polar intermediates) .

Q. Which analytical techniques are most reliable for structural characterization and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and connectivity, while High-Performance Liquid Chromatography (HPLC) with UV detection evaluates purity (>95% required for biological assays). Mass Spectrometry (ESI-MS or HRMS) validates molecular weight, and Infrared (IR) spectroscopy identifies key bonds (e.g., C=O, S=O). X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should include:

  • Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram− bacteria and fungi).
  • Enzyme inhibition : Fluorometric assays targeting sulfamoyl-associated enzymes (e.g., carbonic anhydrase) or kinases linked to oxadiazole bioactivity.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers address low yields during the final coupling step of the benzamide moiety?

Low yields (<50%) often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Using bulkier coupling agents (e.g., HATU instead of EDC).
  • Pre-activating the carboxylic acid with NHS esters.
  • Introducing microwave-assisted synthesis to enhance reaction kinetics .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

Discrepancies may stem from assay conditions (e.g., pH, inoculum size) or structural impurities. Recommendations:

  • Reproduce assays under standardized CLSI guidelines.
  • Validate compound stability in assay media via HPLC.
  • Compare activity with structurally analogous compounds (e.g., replacing 4-methylpiperidine with morpholine) to identify critical pharmacophores .

Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?

The compound’s logP (~3.5) suggests hydrophobicity. Solutions include:

  • Co-solvent systems (e.g., 10% DMSO + cyclodextrin).
  • Prodrug modification (e.g., phosphate ester on the oxadiazole ring).
  • Nanoformulation (liposomes or polymeric nanoparticles) .

Q. What strategies optimize the compound’s selectivity for cancer cells over healthy cells?

Structure-activity relationship (SAR) studies should focus on:

  • Modifying the sulfamoyl group’s substituents (e.g., replacing dimethyl with cyclopropyl).
  • Introducing targeting moieties (e.g., folate conjugates).
  • Profiling kinase inhibition panels to identify off-target effects .

Data Analysis and Mechanistic Questions

Q. How should researchers interpret conflicting IC₅₀ values in enzyme inhibition assays?

Variability may arise from enzyme isoforms or assay interference (e.g., compound aggregation). Mitigation steps:

  • Use orthogonal assays (e.g., SPR for binding affinity).
  • Test against recombinant vs. native enzyme preparations.
  • Perform molecular docking to predict binding modes .

Q. What computational tools are recommended for predicting metabolic stability?

Use in silico platforms like ADMET Predictor or Schrödinger’s QikProp to estimate CYP450 metabolism sites. Validate with microsomal stability assays (e.g., human liver microsomes + NADPH) .

Experimental Design Considerations

Q. How to design a robust SAR study for derivatives of this compound?

Prioritize modifications at three sites:

  • Oxadiazole ring : Replace sulfur with oxygen (1,2,4-oxadiazole vs. 1,3,4-thiadiazole).
  • Sulfamoyl group : Vary alkyl/aryl substituents (e.g., N-methylpiperazine).
  • Benzamide linker : Introduce electron-withdrawing groups (e.g., nitro) to modulate reactivity.
    Use DOE (Design of Experiments) principles to minimize trial count and maximize data interpretability .

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